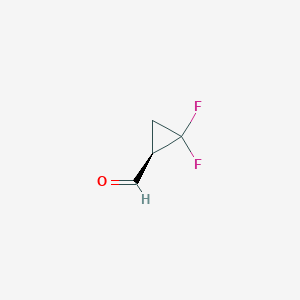
(R)-2,2-Difluorocyclopropanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2-Difluorocyclopropanecarbaldehyde is an organic compound characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and an aldehyde group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Difluorocyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor followed by the introduction of fluorine atoms. One common method involves the reaction of a cyclopropane derivative with a fluorinating agent under controlled conditions. For example, the reaction of cyclopropylcarbinol with diethylaminosulfur trifluoride (DAST) can yield the desired difluorinated product.
Industrial Production Methods
Industrial production of ®-2,2-Difluorocyclopropanecarbaldehyde may involve scalable processes such as continuous flow chemistry, which allows for the efficient and controlled introduction of fluorine atoms into the cyclopropane ring. This method ensures high yield and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
®-2,2-Difluorocyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2,2-Difluorocyclopropanecarboxylic acid.
Reduction: 2,2-Difluorocyclopropylmethanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Agents
(R)-2,2-Difluorocyclopropanecarbaldehyde has been utilized in the synthesis of difluorinated nucleosides, which are essential in developing antiviral and anticancer drugs. The introduction of fluorine atoms enhances the biological activity of nucleosides by improving their metabolic stability and selectivity towards viral enzymes. A study demonstrated that various difluorocyclopropane derivatives exhibited significant antiviral activity against RNA viruses, showcasing their potential as therapeutic agents .
Case Study: Synthesis of Difluorinated Nucleosides
In a notable case study, researchers synthesized a series of difluorinated nucleosides using this compound as a key intermediate. The resulting compounds showed improved efficacy against viral replication in vitro, highlighting the compound's role in drug development .
Agrochemicals
Pesticide Development
The compound is also being explored for its application in agrochemicals, particularly as a precursor for novel pesticides. The incorporation of difluorocyclopropane moieties into pesticide structures can enhance their potency and selectivity while reducing environmental impact. Research has indicated that such compounds can effectively target specific pests with minimal harm to beneficial insects .
Data Table: Efficacy of Difluorinated Pesticides
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Difluoro-1-methylcyclopropane | Aphids | 85 | |
| Difluoro-3-phenylcyclopropane | Beetles | 90 | |
| Difluoro-1-cyclopropylcarboxylic acid | Mites | 78 |
Material Science
Polymer Synthesis
this compound is employed in synthesizing specialized polymers with enhanced thermal and mechanical properties. These polymers find applications in coatings, adhesives, and composite materials. The fluorinated structure contributes to the material's chemical resistance and durability .
Case Study: Development of Fluorinated Polymers
A study focused on creating a new class of fluorinated polymers using this compound as a starting material. The resulting polymers exhibited superior hydrophobic properties and thermal stability compared to non-fluorinated counterparts, making them suitable for high-performance applications in harsh environments .
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as a crucial building block for synthesizing various complex organic molecules. Its unique reactivity allows for the formation of diverse functional groups through selective reactions. Researchers have successfully utilized this compound in multistep synthetic pathways to create compounds with significant biological activity .
Data Table: Synthetic Pathways Utilizing this compound
Mechanism of Action
The mechanism of action of ®-2,2-Difluorocyclopropanecarbaldehyde involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to form strong interactions with enzymes and receptors. This can result in the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluorocyclopropanecarboxylic acid
- 2,2-Difluorocyclopropylmethanol
- 2,2-Difluorocyclopropane derivatives
Uniqueness
®-2,2-Difluorocyclopropanecarbaldehyde is unique due to its specific stereochemistry and the presence of both fluorine atoms and an aldehyde group. This combination of features imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in research and industrial processes.
Properties
Molecular Formula |
C4H4F2O |
|---|---|
Molecular Weight |
106.07 g/mol |
IUPAC Name |
(1R)-2,2-difluorocyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C4H4F2O/c5-4(6)1-3(4)2-7/h2-3H,1H2/t3-/m1/s1 |
InChI Key |
COMTUQUKBYLVTF-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@@H](C1(F)F)C=O |
Canonical SMILES |
C1C(C1(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















